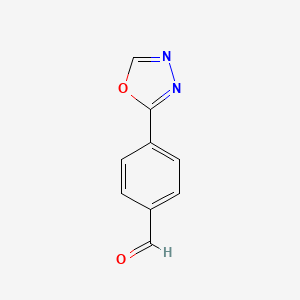
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde
概述
描述
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C9H6N2O2. It consists of a benzaldehyde moiety attached to a 1,3,4-oxadiazole ring.
作用机制
Target of Action
Many oxadiazole derivatives are known to act on enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in various cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
It’s known that oxadiazole derivatives can inhibit the activity of certain enzymes, thereby disrupting cellular processes . For instance, by inhibiting thymidylate synthase, these compounds can interfere with DNA synthesis and cell division . Similarly, by inhibiting HDAC, they can affect gene expression and induce cell cycle arrest .
Biochemical Pathways
Based on the known targets of oxadiazole derivatives, it can be inferred that this compound may affect pathways related to dna synthesis, gene expression, and cell proliferation . The downstream effects of these disruptions could include cell cycle arrest, apoptosis, and reduced tumor growth .
Pharmacokinetics
The compound’s molecular weight (17416) and solid physical form suggest that it may have good bioavailability .
Result of Action
Based on the known effects of oxadiazole derivatives, it can be inferred that this compound may induce cell cycle arrest, apoptosis, and reduced tumor growth .
Action Environment
The compound’s storage temperature (2-8°c in an inert atmosphere) suggests that it may be sensitive to temperature and oxygen exposure .
生化分析
Biochemical Properties
Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer , antiviral , anti-inflammatory , and antibacterial effects . These properties suggest that 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented.
Cellular Effects
They have been found to inhibit the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle regulation . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that oxadiazole derivatives can inhibit EGFR, which plays a critical role in governing the cell cycle . This inhibition could involve binding interactions with the enzyme, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .
Metabolic Pathways
Oxadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
Some oxadiazole derivatives have shown good oral availability, suggesting that they may be well-absorbed and distributed in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 4-(1,3,4-Oxadiazol-2-yl)benzoic acid.
Reduction: 4-(1,3,4-Oxadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学研究应用
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, facilitating the development of new synthetic methodologies.
相似化合物的比较
Similar Compounds
- 4-(1,2,4-Oxadiazol-2-yl)benzaldehyde
- 4-(1,3,4-Thiadiazol-2-yl)benzaldehyde
- 4-(1,3,4-Triazol-2-yl)benzaldehyde
Uniqueness
4-(1,3,4-Oxadiazol-2-yl)benzaldehyde is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and material properties .
属性
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDAKKBCZMUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
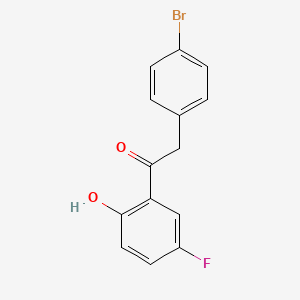
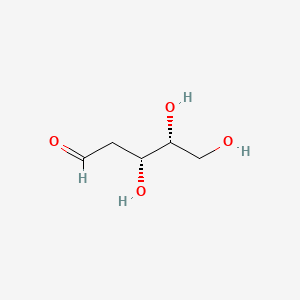
![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)
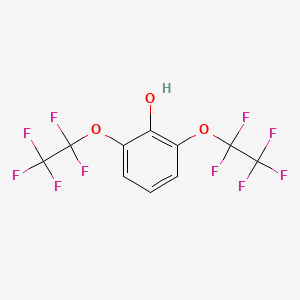

![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)
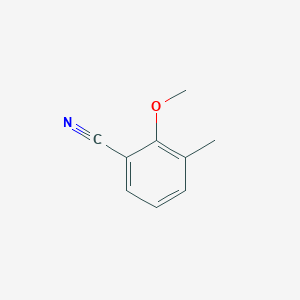


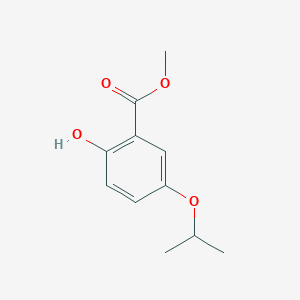
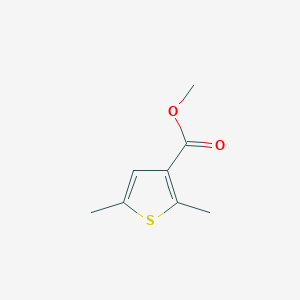
![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)
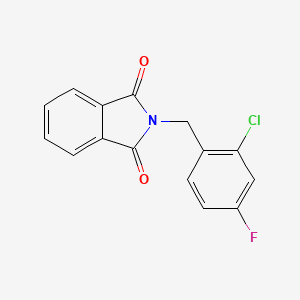
![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
